(E)-6-Amino-2-hexenoic Acid Hydrochloride

Description

Contextualization within the Landscape of Amino Acid Derivatives

Amino acid derivatives are a broad and vital class of organic molecules that form the fundamental components of proteins and play critical roles in countless physiological processes. musechem.com This category extends beyond the 20 common proteinogenic amino acids to include a vast array of non-proteinogenic amino acids and synthetic variants, which possess modified structures leading to unique chemical properties and biological activities. These modifications can include alterations to the side chain, the backbone, or the stereochemistry of the molecule.

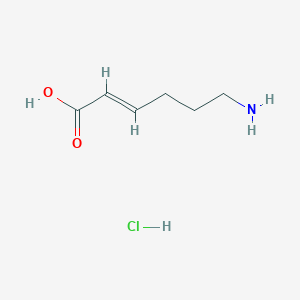

(E)-6-Amino-2-hexenoic Acid Hydrochloride fits into this landscape as a non-proteinogenic, unsaturated ω-amino acid. Its structure is characterized by a six-carbon chain with a carboxylic acid group at one end and an amino group at the other, distinguished by a double bond between the second and third carbon atoms in the trans or (E) configuration. The hydrochloride salt form of this compound enhances its stability and solubility in aqueous solutions, which is a practical advantage for its use in experimental research settings. musechem.com

Unlike proteinogenic amino acids, which are directly incorporated into proteins during translation, synthetic derivatives like this compound are primarily utilized as specialized building blocks in chemical synthesis. musechem.com Researchers in peptide synthesis, for example, use such derivatives to create peptides with novel structures and functions that are not accessible using only the standard amino acid repertoire. peptide.com The inclusion of a flexible, six-carbon backbone, as seen in the related compound 6-aminohexanoic acid, can serve as a linker or spacer in biologically active molecules, influencing their conformation and interaction with biological targets. nih.gov The unsaturated bond in the (E) configuration adds a degree of rigidity compared to its saturated counterpart, offering a specific spatial arrangement for designing molecules that interact with biological pathways. musechem.com

Overview of Research Significance and Emerging Applications

The research significance of this compound stems from its utility as a specialized chemical tool and a precursor in the synthesis of more complex molecules. Its value is particularly noted in the fields of enzyme-substrate interaction studies and in the design of targeted therapeutic agents. musechem.com

One of the specific applications identified in scientific literature is its use in the preparation of anti-collagenase active agents. chemicalbook.com Collagenases are enzymes that break down collagen, and their inhibition is a therapeutic strategy in various diseases involving tissue degradation. The unique structure of this compound likely serves as a key structural motif for designing inhibitors that can fit into the active site of these enzymes.

Furthermore, this compound is recognized as a valuable building block for drug development and peptide synthesis. musechem.com The presence of both an amino and a carboxylic acid group allows it to be incorporated into peptide chains, while its unique unsaturated backbone can confer specific properties to the resulting peptide, such as resistance to enzymatic degradation or improved target affinity. While research into its direct therapeutic potential is still emerging, its role as a foundational component in the discovery of new bioactive compounds is clear. For instance, the broader class of α,α-disubstituted amino acid derivatives based on a hexanoic acid backbone has been explored for developing highly potent inhibitors of enzymes like arginase, which is a target for treating myocardial ischemia-reperfusion injury. nih.govconicet.gov.ar This highlights the potential for derivatives of this structural class in drug discovery.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-6-aminohex-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4-6(8)9;/h2,4H,1,3,5,7H2,(H,8,9);1H/b4-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULZEYQKBDXFKX-VEELZWTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C/C=C/C(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648511 | |

| Record name | (2E)-6-Aminohex-2-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19991-88-9 | |

| Record name | (2E)-6-Aminohex-2-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of E 6 Amino 2 Hexenoic Acid Hydrochloride

Established Laboratory and Industrial Synthetic Routes

The synthesis of (E)-6-Amino-2-hexenoic acid hydrochloride and its analogs involves intricate chemical strategies to ensure stereoselectivity and efficient salt formation.

Dehydrogenation and Stereoselective Double Bond Formation Strategies

The introduction of a stereospecific double bond is a critical step in the synthesis of (E)-6-Amino-2-hexenoic acid. While specific dehydrogenation methods for this exact compound are not extensively detailed in the provided results, the synthesis of unsaturated amino acids often employs strategies that control the geometry of the double bond. osaka-u.ac.jp Achieving the desired (E)-configuration is paramount for the compound's intended biological activity and downstream applications.

Salt Formation Mechanisms and Optimization

The conversion of an amino acid to its hydrochloride salt is a common practice to enhance stability and solubility. musechem.comyoutube.com This process typically involves reacting the amine with hydrochloric acid. youtube.com The lone pair of electrons on the nitrogen atom of the amino group attacks a proton from the hydrochloric acid, forming a positively charged ammonium (B1175870) group and a chloride anion, resulting in an ionic salt. youtube.com

Optimization of this process often involves the use of anhydrous solvents to improve the yield, as hydrochloride salts can be water-soluble. researchgate.net For instance, bubbling gaseous HCl through an organic solution of the amino acid can lead to the immediate precipitation of the hydrochloride salt, which can then be isolated by filtration. researchgate.net While approximately 50% of basic drug salts are hydrochlorides, they can sometimes "salt out," which can reduce optimal solubility. nih.gov Therefore, careful control of reaction conditions, such as pH and solvent choice, is crucial for maximizing yield and purity. researchgate.netacs.org

Bio-inspired and Enzymatic Synthesis Approaches

The limitations and environmental concerns associated with traditional chemical synthesis have spurred the development of biocatalytic and bio-inspired routes for producing amino acids and their derivatives. nih.govnih.gov These methods offer advantages such as mild reaction conditions and high stereoselectivity. nih.gov

Utilization of α,β-Enoate Reductase Activity

A key bio-inspired strategy for the synthesis of related compounds involves the use of enzymes with α,β-enoate reductase activity. google.comgoogle.com These enzymes, also known as ene-reductases (ERs), catalyze the stereoselective reduction of activated C=C double bonds. researchgate.netnih.gov For instance, (E)-6-Amino-2-hexenoic acid can serve as a precursor for the biochemical synthesis of 6-aminohexanoic acid (6-ACA), a monomer for nylon-6. google.comgoogle.com In this process, an enoate reductase reduces the double bond in (E)-6-amino-2-hexenoic acid to yield 6-ACA. google.comgoogle.com

Enoate reductases are flavoproteins that utilize a nicotinamide (B372718) cofactor and exhibit broad substrate specificity, making them valuable tools in biocatalysis. nih.govnih.gov They can reduce the C=C double bonds in a variety of α,β-unsaturated compounds, including those with carboxylate groups. nih.govmatthey.com

| Enzyme Class | Function | Relevance to Synthesis |

| Enoate Reductase (ER) | Catalyzes the stereoselective reduction of C=C double bonds in α,β-unsaturated compounds. researchgate.netnih.gov | Can be used to convert (E)-6-Amino-2-hexenoic acid to 6-aminohexanoic acid. google.comgoogle.com |

| Transaminase | Transfers an amino group from a donor molecule to a keto acid, creating a new amino acid. nih.govmdpi.com | Can be used in the synthesis of chiral amines and amino acids. mdpi.com |

| Alcohol Dehydrogenase | Catalyzes the interconversion between alcohols and aldehydes or ketones. nih.gov | Can be part of an enzymatic cascade for the synthesis of amino acids from precursors like cyclohexanol. nih.govmdpi.com |

Enzyme Screening and Engineering for Biosynthetic Pathways

The discovery and optimization of enzymes for specific biosynthetic pathways are critical for the industrial feasibility of biocatalytic processes. nih.govyoutube.com Enzyme screening involves testing a wide range of known enzymes for their activity on a particular substrate. youtube.com Once a promising enzyme is identified, its properties, such as activity, stability, and substrate specificity, can be enhanced through enzyme engineering techniques like directed evolution and site-directed mutagenesis. longdom.orgcaltech.eduacs.org

For the synthesis of noncanonical amino acids, engineering enzymes can overcome the limitations of natural enzymes, which may have low activity or limited substrate scope. nih.gov For example, researchers have engineered enzymes to improve their performance in the production of valuable chemicals. longdom.orgcaltech.edu Computational methods are also employed to identify "hot spots" in an enzyme's structure that are likely to influence its function, guiding mutagenesis efforts. youtube.com

Precursor Fermentation for Analogous Compounds (e.g., 6-Aminohexanoic Acid)

Precursor fermentation is a powerful strategy that combines microbial fermentation with enzymatic conversion to produce valuable chemicals. google.com In the context of 6-aminohexanoic acid (6-ACA) production, a microorganism can be engineered to produce (E)-6-amino-2-hexenoic acid from a simple carbon source like glucose. google.com This precursor is then converted to 6-ACA by an α,β-enoate reductase, which can also be expressed within the same microorganism. google.com This one-pot approach offers a more sustainable alternative to traditional chemical synthesis. nih.gov

Investigation of Chemical Reactivity and Derivatization Strategies

The unique structure of this compound, featuring both an amino group and an α,β-unsaturated carboxylic acid, allows for a diverse range of chemical modifications.

Oxidation and Reduction Pathways of the Hexenoic Acid Moiety

The unsaturated α,β-bond within the hexenoic acid portion of the molecule is a key site for reactivity. One of the notable reactions is its reduction to form 6-aminocaproic acid. nih.gov This conversion is a critical step in a proposed biosynthetic pathway for the production of adipic acid, a valuable precursor for nylon. nih.govnih.gov

Enzymatic reduction of this double bond has been explored using oxidoreductases such as N-ethylmaleimide reductase (NemA) from Escherichia coli. nih.govnih.gov While NemA has been shown to catalyze the reduction of 6-amino-trans-2-hexenoic acid to 6-aminocaproic acid, the reported yield and productivity have been very low. nih.gov In these enzymatic reactions, a cofactor like NAD(P)H is utilized to provide the reducing equivalents. nih.gov

Conversion to (E)-6-Amino-2-hexenoic Acid.

Reduction of the α,β-unsaturated bond to yield 6-aminocaproic acid. nih.gov

Transamination of 6-aminocaproic acid to form adipic acid semialdehyde. nih.gov

Oxidation of adipic acid semialdehyde to the final product, adipic acid. nih.gov

Amino Group Modification via Substitution Reactions

The primary amino group in this compound is a nucleophilic center that readily participates in various substitution reactions. These modifications are valuable for attaching functional groups that can alter the molecule's properties for applications in bioconjugation, affinity labeling, and the development of tagged macromolecules. nih.gov

Common strategies for modifying amino groups include:

Acylation with Succinimidyl Esters: These reagents react with the amino group to form stable amide bonds, allowing for the introduction of various functionalities. nih.gov

Reaction with Isothiocyanates: This reaction yields a thiourea (B124793) linkage, another stable covalent bond used for protein modification. nih.gov

Reductive Alkylation: This method introduces alkyl groups to the amine, converting primary amines into secondary or tertiary amines while preserving their charge. nih.gov

These derivatization techniques are instrumental in preparing bioconjugates, such as those involving biotin (B1667282) for detection or fluorescent groups for cytochemistry and biophysical studies. nih.gov

Derivatization for Enhanced Analytical Performance

To improve the detection and separation of this compound in analytical techniques like chromatography and mass spectrometry, derivatization is often employed.

The polarity of amino acids can lead to poor retention and peak shape in reversed-phase high-performance liquid chromatography (RPLC). nih.gov Pre-column derivatization addresses this by introducing hydrophobic tags to the amino or carboxylic acid groups. nih.gov

One effective derivatizing agent is diethyl ethoxymethylenemalonate. nih.gov Reaction with this reagent produces derivatives that are stable at room temperature and can be resolved within 35 minutes using a binary gradient system in HPLC with UV detection at 280 nm. nih.gov Another widely used reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which renders amino acids more amenable to RPLC analysis. nih.gov

| Derivatization Reagent | Key Advantages for Chromatography |

| Diethyl ethoxymethylenemalonate | Stable derivatives, good resolution in HPLC. nih.gov |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Improves chromatographic properties, allows for better retention and resolution in RPLC. nih.gov |

Derivatization is also crucial for enhancing performance in mass spectrometry (MS). The process can improve ionization efficiency and increase detection sensitivity by shifting the molecular ion masses and enhancing the hydrophobicity of the analyte. nih.gov

For the simultaneous measurement of amino acids and other metabolites by flow injection tandem mass spectrometry (FI-MS/MS), derivatization with butanolic-HCl is a common practice. nih.gov This involves mixing the sample with an internal standard, drying it, and then incubating it with the derivatization solution at an elevated temperature (e.g., 65°C for 15 minutes). nih.gov

For AQC derivatization coupled with UPLC-ESI-MS/MS, optimization of mass spectrometric parameters like cone voltage and collision energy is necessary. nih.gov The use of a 50 mM ammonium acetate (B1210297) buffer at pH 9.3 has been shown to be effective for AQC derivatization in direct infusion experiments, which is not achievable with the more traditional borate (B1201080) buffer system. nih.gov

| Derivatization Strategy | Reagent | Key Optimization Parameters |

| Butanolic-HCl Derivatization | Acetyl chloride in 1-butanol | Incubation at 65°C for 15 minutes. nih.gov |

| AQC Derivatization | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | Use of 50 mM ammonium acetate buffer (pH 9.3), optimization of cone voltage and collision energy. nih.gov |

Intramolecular Cyclization and Mechanistic Elucidation

A significant chemical property of (E)-6-Amino-2-hexenoic Acid is its tendency to undergo spontaneous intramolecular cyclization. nih.gov This reaction involves the nucleophilic attack of the amino group on the electrophilic carbon of the carboxylic acid group, or a related intramolecular condensation.

Studies have shown that when (E)-6-Amino-2-hexenoic Acid is heated, for instance at 90°C for 6 hours, it can form 2-pyrrolidineacetic acid. nih.gov This cyclization is a potential side reaction that needs to be considered in applications where the compound is subjected to heat. nih.gov The proposed mechanism involves the formation of a five-membered pyrrolidine (B122466) ring. nih.gov The formation of five- or six-membered rings through intramolecular reactions is generally favored due to their thermodynamic stability. youtube.com

The mechanism of such cyclizations, like the Dieckmann cyclization for diesters or lactonization for hydroxy acids, typically involves the formation of an initial adduct followed by the elimination of a small molecule, such as water in the case of hydroxy acid cyclization. youtube.comyoutube.com The process is often initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the subsequent nucleophilic attack by the amino or hydroxyl group. youtube.com

Formation of Cyclic Structures (e.g., 2-Pyrrolidineacetic Acid)

The conversion of (E)-6-amino-2-hexenoic acid to 2-pyrrolidineacetic acid is a known intramolecular cyclization reaction. nih.govnih.gov This transformation is of interest due to the prevalence of the pyrrolidine ring in pharmaceuticals and natural products. Research has shown that 6-amino-trans-2-hexenoic acid has a propensity to undergo this internal ring closure. nih.gov

The cyclization is typically achieved through an intramolecular Michael addition, where the primary amino group acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated acid. This reaction can proceed under thermal conditions. For instance, in vitro studies have demonstrated that incubation of 6-amino-trans-2-hexenoic acid at 30°C leads to the spontaneous formation of an unidentified peak in chromatographic analysis, which is indicative of the cyclized product, 2-pyrrolidineacetic acid. nih.gov

The general reaction can be influenced by various factors, including temperature and the presence of catalysts. While the spontaneous cyclization of 6-amino-trans-2-hexenoic acid has been observed, more controlled and efficient methods often employ catalysts to enhance reaction rates and stereoselectivity. Various catalytic systems have been developed for intramolecular Michael additions, including those based on secondary amines, N-heterocyclic carbenes, and metal complexes. nih.govacs.org

The table below summarizes the key aspects of the formation of 2-pyrrolidineacetic acid from (E)-6-amino-2-hexenoic acid.

| Starting Material | Product | Reaction Type | Key Observations |

| (E)-6-Amino-2-hexenoic Acid | 2-Pyrrolidineacetic Acid | Intramolecular Cyclization (Michael Addition) | Spontaneous cyclization observed at 30°C in vitro. nih.gov |

Detailed Mechanistic Studies of Cyclization Reactions

The mechanism of the cyclization of (E)-6-amino-2-hexenoic acid to 2-pyrrolidineacetic acid proceeds via an intramolecular conjugate addition, commonly known as a Michael addition. organic-chemistry.org This reaction is a thermodynamically controlled process. organic-chemistry.org

The key steps of the proposed mechanism are as follows:

Deprotonation/Activation: Under neutral or slightly basic conditions, the amino group (-NH2) of the (E)-6-amino-2-hexenoic acid molecule is a competent nucleophile. The hydrochloride salt would require neutralization to free the amine.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl system. This results in the formation of a new carbon-nitrogen bond and a six-membered transition state.

Proton Transfer and Tautomerization: A proton is transferred from the newly formed ammonium group to the enolate intermediate generated in the previous step. Tautomerization of the resulting enol to the more stable keto form (in this case, the carboxylic acid) affords the final cyclized product, 2-pyrrolidineacetic acid.

The stereochemistry of the final product is influenced by the geometry of the starting material and the reaction conditions. The "E" configuration of the double bond in the starting material plays a crucial role in determining the relative stereochemistry of the substituents on the newly formed pyrrolidine ring.

Mechanistic studies of analogous intramolecular Michael additions have utilized computational and experimental approaches to elucidate the transition state structures and the factors governing enantioselectivity. nih.govacs.org For instance, in related systems, the use of chiral catalysts can create a chiral environment that favors the formation of one enantiomer over the other. nih.govnih.gov These studies highlight the importance of catalyst-substrate interactions, such as hydrogen bonding, in stabilizing the transition state and dictating the stereochemical outcome. nih.govacs.org

The table below outlines the mechanistic steps for the cyclization.

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic attack of the amine on the β-carbon of the unsaturated acid. | A zwitterionic intermediate with a newly formed C-N bond and an enolate. |

| 2 | Intramolecular proton transfer. | The proton from the ammonium group is transferred to the α-carbon. |

| 3 | Tautomerization. | The enol intermediate tautomerizes to the final carboxylic acid product. |

Biochemical Roles and Elucidation of Biological Activities of E 6 Amino 2 Hexenoic Acid Hydrochloride

Participation in Amino Acid Metabolism and Key Biochemical Pathways

While not a common proteinogenic amino acid, (E)-6-amino-2-hexenoic acid plays a crucial role as an intermediate in engineered metabolic pathways, particularly those designed for the sustainable production of industrial chemicals.

Role as a Substrate or Intermediate in Metabolic Conversions

(E)-6-Amino-2-hexenoic acid serves as a key intermediate in the bioconversion of L-lysine to other valuable compounds. nih.gov In these pathways, the initial step involves the removal of the α-amino group from L-lysine, a reaction catalyzed by a carbon-nitrogen lyase, which results in the formation of (E)-6-amino-trans-2-hexenoic acid. nih.gov This intermediate is then subject to further enzymatic transformations.

It is important to note that (E)-6-amino-trans-2-hexenoic acid can be susceptible to intramolecular cyclization, especially under heating, leading to the formation of 2-pyrrolidineacetic acid. nih.govresearchgate.net This potential side reaction is a critical consideration in the design and optimization of biosynthetic pathways involving this intermediate.

Pathway Engineering for Sustainable Chemical Production (e.g., Adipic Acid Biosynthesis)

A major focus of research involving (E)-6-amino-2-hexenoic acid is its role in the bio-based production of adipic acid, a key precursor for nylon. nih.govchalmers.se The conventional industrial synthesis of adipic acid relies on petroleum-based feedstocks, prompting the development of more sustainable microbial production routes. chalmers.se

One promising biosynthetic route to adipic acid starts with L-lysine, an amino acid that can be produced on a large scale by microbial fermentation from renewable resources like glucose. nih.govresearchgate.net In this pathway, L-lysine is first converted to (E)-6-amino-trans-2-hexenoic acid. nih.gov The subsequent steps involve the reduction of the α,β-unsaturated bond of this intermediate to form 6-aminocaproic acid, followed by transamination and oxidation to yield adipic acid. nih.gov The theoretical maximum yield of adipic acid from glucose via this lysine-based pathway is estimated to be between 40-50%. nih.govresearchgate.net

The reverse β-oxidation (rBOX) pathway represents an alternative and highly efficient metabolic route for the synthesis of various chemicals, including adipic acid. chalmers.senih.gov This pathway functions by reversing the steps of fatty acid degradation, allowing for the iterative elongation of carbon chains. nih.gov While direct integration of (E)-6-amino-2-hexenoic acid into the core rBOX cycle is not the primary strategy, the principles of this pathway, such as the use of specific reductases and hydratases, are relevant to the enzymatic steps required to convert lysine-derived intermediates. chalmers.sebiorxiv.org The rBOX pathway is notable for its carbon and energy efficiency, as it does not require ATP for the core elongation cycle. nih.gov

Despite the promise of bio-based adipic acid production, several challenges and bottlenecks remain. A significant hurdle in the L-lysine to adipic acid pathway is the identification of highly efficient enzymes for specific reaction steps, particularly the reduction of the α,β-unsaturated bond in (E)-6-amino-trans-2-hexenoic acid. nih.govchalmers.se Enoate reductases, which could perform this function, are often sensitive to oxygen, a condition that is paradoxically required for maximizing the yield from the initial lysine (B10760008) conversion. nih.gov

Research has explored alternative enzymes, such as N-ethylmaleimide reductase (NemA) from Escherichia coli. nih.gov However, NemA exhibits very low activity and productivity in converting (E)-6-amino-trans-2-hexenoic acid to 6-aminocaproic acid. nih.gov This highlights a critical bottleneck in the pathway that researchers are actively trying to address through protein engineering and the discovery of novel enzymes. nih.govnih.gov

Enzyme Interaction Mechanisms and Functional Impact

In silico docking studies have been employed to investigate the binding of (E)-6-amino-trans-2-hexenoic acid to the active sites of potential reductase enzymes like NemA and Old Yellow Enzyme 1 (Oye1) from Saccharomyces pastorianus. nih.gov These computational models predict that the substrate can fit into the enzyme pockets and form hydrogen bonds with key catalytic residues. nih.gov For instance, in the case of NemA, the model shows two separate hydrogen bonds with the carboxylic oxygen atoms of the substrate. nih.gov The predicted distance between the β-carbon of the substrate and the N5 hydrogen of the FMN cofactor is within a range that would theoretically allow for hydride transfer and reduction of the double bond. nih.gov

Studies on Enzyme Inhibition Profiles

As an analogue of the amino acid lysine, (E)-6-amino-2-hexenoic acid and its related parent compound, 6-aminohexanoic acid, are effective inhibitors of enzymes that bind to lysine residues. wikipedia.org A primary example of such enzymes is plasmin, a proteolytic enzyme responsible for fibrinolysis, the breakdown of fibrin (B1330869) in blood clots. wikipedia.org The mechanism of action involves the compound mimicking the side chain of lysine in fibrin and interacting with the lysine-binding sites of plasmin and its precursor, plasminogen. nih.gov This competitive binding prevents plasmin and plasminogen from attaching to fibrin, leading to the inhibition of fibrin degradation. nih.gov The inhibitory effect of 6-aminohexanoic acid on the interaction of plasminogen and plasmin with fibrin is reportedly ten times stronger than that of lysine itself. nih.gov

Covalent Protein Modification and Structure-Function Relationships

Covalent modification involves the addition of a chemical group to a protein, which can significantly alter its properties and function. youtube.com 6-aminohexanoic acid, the parent compound of (E)-6-Amino-2-hexenoic Acid Hydrochloride, is frequently used as a flexible, hydrophobic linker or spacer in the chemical synthesis of modified peptides and other biologically active structures. nih.govmdpi.com Its inclusion can modify the structure of other molecules or link fragments of active molecules, thereby influencing their biological activity. mdpi.com

For example, 6-aminohexanoic acid has been introduced as a spacer in poly(amidoamine) (PAMAM) dendrimers to modify their hydrophobicity and flexibility for gene and drug delivery applications. nih.gov It has also been used to cyclize simple dipeptides to create small-molecule models of β-turns, a common secondary structure in proteins. nih.gov In another instance, researchers used 6-aminohexanoic acid to link two linear amino acid segments in a peptide designed to interact with the vascular endothelial growth factor receptor 1 (VEGFR1); the resulting conjugate proved to be the most biologically effective among those tested. mdpi.com This strategy demonstrates how the compound's structural properties can be harnessed to preserve or enhance the function of modified proteins and peptides. mdpi.com

Substrate-Enzyme Binding Characterization

The interaction between 6-amino-trans-2-hexenoic acid, the free base form of the subject compound, and specific enzymes has been investigated through computational modeling. musechem.comnih.gov In silico docking studies were performed to understand how this substrate fits into the active sites of N-ethylmaleimide reductase (NemA) from Escherichia coli and Old Yellow Enzyme 1 (Oye1) from Saccharomyces pastorianus. nih.gov

For the enzyme NemA, the substrate was observed to adopt a "normal" binding mode, forming two distinct hydrogen bonds with different carboxylic oxygen atoms. nih.gov In contrast, a "flipped" binding mode was observed for its interaction with Oye1. nih.gov These studies predicted that the substrate could fit within the enzyme pockets and form hydrogen bonds with key catalytic residues. nih.gov The specific distances and angles calculated in these models are crucial for predicting the potential for an enzymatic reaction, such as the reduction of the substrate's unsaturated α,β bond. nih.gov

| Enzyme | Binding Mode | Distance (β-carbon to FMN N5-H) | Angle (N10-N5-β-carbon) | Key Hydrogen Bonds |

|---|---|---|---|---|

| NemA (E. coli) | Normal | 2.01 Å | 103.5° | Two separate H-bonds with substrate's carboxylic oxygen atoms |

| Oye1 (S. pastorianus) | Flipped | 2.20 Å | 98.3° | Not specified as distinctly as for NemA |

Exploration of Specific Bioactivities in Research Models

Anti-Collagenase Activity Investigations

Research indicates that this compound is utilized in the preparation of agents with anti-collagenase activity. chemicalbook.com Collagenase is an enzyme that breaks down collagen, a key structural protein in skin and connective tissues. The inhibition of collagenase is a target in cosmetic and therapeutic applications aimed at preventing skin aging and damage. mdpi.com Studies on other compounds, such as α-tocopherol (a form of Vitamin E), have shown that reducing the expression and activity of collagenase (specifically MMP-1) can protect against skin damage. mdpi.com While detailed inhibitory data for this compound itself is not broadly published, its use as a precursor for anti-collagenase agents highlights its relevance in this area of research. chemicalbook.com

Modulation of Neurotransmitter Functions

Investigations into related compounds suggest a potential role for the 6-aminohexanoic acid backbone in modulating neural functions. A derivative, 6-aminohexane hydroxamate (HC6), was found to induce differentiation in mouse neuroblastoma cells at submillimolar concentrations. mdpi.com This effect included the promotion of neurite outgrowth and the expression of neuron-specific genes, such as synapsin I and MAP-2. mdpi.com The activity of HC6 on neuroblastoma cell differentiation was comparable or superior to that of N6,O2′-dibutyryl cAMP, a standard agent used for this purpose in cell culture. mdpi.com Other hydroxamates with different carbon chain lengths were not as effective, suggesting the specific structure of the six-carbon chain is important for this bioactivity. mdpi.com

Assessment of Antimicrobial Efficacy

The structural element of 6-aminohexanoic acid has been successfully incorporated into antimicrobial peptides to enhance their properties. mdpi.commdpi.com In one study, leucine (B10760876) residues in the natural peptide melittin (B549807) were replaced with 6-aminohexanoic acid to create several analogs. mdpi.com

One analog, designated Mel-LX3, demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA). mdpi.com Crucially, this modification significantly reduced the hemolytic and cytotoxic effects typically associated with melittin, thereby improving its bacterial selectivity. mdpi.com Furthermore, Mel-LX3 was effective at both inhibiting the formation of and eradicating existing biofilms, particularly those of MDRPA. mdpi.com These findings present the substitution with 6-aminohexanoic acid as a promising strategy for developing new antimicrobial agents. mdpi.com

| Property | Observation for Mel-LX3 | Significance |

|---|---|---|

| Antibacterial Activity | Potent against Gram-positive and Gram-negative bacteria | Maintains efficacy of the original peptide |

| Activity Against Resistant Strains | Effective against MRSA and MDRPA | Addresses clinical challenge of antibiotic resistance |

| Cell Selectivity | Significantly reduced hemolytic and cytotoxic effects | Improves safety profile by reducing toxicity to host cells |

| Antibiofilm Activity | Inhibits formation and eradicates existing MDRPA biofilms | Offers a potential solution for difficult-to-treat biofilm infections |

Advanced Applications in Peptide Chemistry, Protein Engineering, and Biomaterials

Integration into Modified Peptide Synthesis

The incorporation of non-proteinogenic amino acids is a key strategy in medicinal chemistry to create peptides with enhanced properties. As an unsaturated amino acid, (E)-6-Amino-2-hexenoic acid holds theoretical potential for such applications, although practical examples are conspicuously absent in published studies.

Molecular linkers or spacers are used in peptide chemistry to connect different molecular entities, such as two peptide sequences or a peptide and a therapeutic agent, without disturbing their biological functions. While the flexible, saturated analogue, 6-aminohexanoic acid (Ahx), is a well-established linker used to improve the properties of bioactive peptides, there is a lack of specific research demonstrating the use of (E)-6-Amino-2-hexenoic acid for this purpose. nih.govnih.gov The presence of the rigid double bond in the (E)-6-Amino-2-hexenoic acid backbone would confer less flexibility compared to Ahx, a property that could be advantageous or detrimental depending on the specific application, though this has not been explored.

Pseudopeptides are peptide mimics where the classic amide bond or the amino acid structure is modified. The inclusion of a non-proteinogenic amino acid like (E)-6-Amino-2-hexenoic acid into a peptide sequence by definition results in a pseudopeptide. The synthesis of (E)-6-amino-trans-2-hexenoic acid is noted in literature as a step in the biochemical pathway for producing adipic acid from lysine (B10760008). nih.govresearchgate.net For instance, it can be formed from lysine via deamination by a lysine ammonia-lyase. researchgate.net However, the subsequent integration of this compound into longer, functional pseudopeptide chains for therapeutic or other applications is not described.

The secondary structure of a peptide is critical to its biological function. Certain non-natural amino acids are known to act as turn-inducers, forcing a peptide chain to adopt a specific conformation, such as a β-turn. There is no available evidence to suggest that (E)-6-Amino-2-hexenoic acid is used for this purpose. A significant challenge for its use in stable peptide structures is its inherent chemical instability. Research has shown that (E)-6-amino-trans-2-hexenoic acid is prone to spontaneous intramolecular cyclization, particularly upon heating, to form 2-pyrrolidineacetic acid. nih.govresearchgate.net This reaction would fundamentally alter the peptide backbone and prevent any predictable conformational influence.

| Condition | Observation | Resulting Product | Reference |

|---|---|---|---|

| Incubation at 30°C for 4 hours | Formation of an unknown peak in chromatography | Implied degradation/cyclization | nih.gov |

| Heating at 90°C for 6 hours | Complete disappearance of the compound peak, emergence of a new peak | 2-pyrrolidineacetic acid (confirmed by NMR) | nih.govresearchgate.net |

Contributions to Protein Engineering Methodologies

Protein engineering aims to design new proteins or modify existing ones to enhance their stability, activity, or confer new functions. This is often achieved by substituting specific amino acids.

The introduction of noncanonical amino acids can, in some cases, enhance the thermal or chemical stability of a protein. sathyabama.ac.inresearchgate.net However, there are no documented studies where (E)-6-Amino-2-hexenoic acid has been incorporated into a protein structure for the purpose of improving its stability or activity. The aforementioned instability of the compound makes it an unlikely candidate for such applications, as protein expression and purification protocols often involve conditions that could promote its degradation.

Research on Bio-based Precursors for Polymer Synthesis

The global shift towards sustainable manufacturing has intensified research into bio-based production routes for industrial chemicals, aiming to replace conventional petrochemical processes. A significant area of focus is the development of precursors for polymers from renewable feedstocks like glucose-rich lignocellulosic materials. nih.gov Within this context, (E)-6-Amino-2-hexenoic acid has emerged as a key intermediate in proposed metabolic pathways for creating monomers used in polyamide synthesis.

(E)-6-Amino-2-hexenoic acid is a subject of research interest for its potential role in the bio-based production of precursors for polyamides like Nylon-6. nih.govnih.gov Nylon-6 is a homopolymer traditionally made from ε-caprolactam, which is derived from the ring-opening polymerization of 6-aminohexanoic acid (also known as 6-aminocaproic acid). nih.govnih.gov The production of 6-aminohexanoic acid and other key monomers like adipic acid (a precursor for Nylon 6,6) is a significant target for sustainable biotechnology to reduce dependence on fossil fuels. nih.govnih.gov

Researchers have proposed alternative biosynthetic pathways starting from lysine, an essential metabolite that is already produced on an industrial scale from glucose via microbial fermentation. nih.gov One such proposed pathway to bio-based adipic acid involves (E)-6-Amino-2-hexenoic acid (also referred to as 6-amino-trans-2-hexenoic acid) as a crucial intermediate. nih.gov A critical step in this pathway is the enzymatic reduction of the unsaturated α,β carbon-carbon double bond in (E)-6-Amino-2-hexenoic acid to yield 6-aminohexanoic acid, the direct precursor to ε-caprolactam and Nylon-6.

However, a significant challenge in this pathway is the absence of a known, highly efficient enzyme capable of catalyzing this specific reduction. nih.gov To address this, scientific studies have been conducted to identify suitable enzymes.

Detailed Research Findings

In a notable study, researchers investigated potential enzymes for the reduction of the unsaturated bond in 6-amino-trans-2-hexenoic acid. nih.gov The research involved both computational and laboratory experiments.

In Silico Studies: Computational docking simulations were performed to predict whether the substrate, 6-amino-trans-2-hexenoic acid, could fit into the active sites of selected enzymes. The enzymes chosen were N-ethylmaleimide reductase from Escherichia coli and Old Yellow Enzyme 1 from Saccharomyces pastorianus. The results of these simulations were promising, suggesting that the substrate could bind within the enzyme pockets and form hydrogen bonds with key catalytic residues. nih.gov

In Vitro Studies: Following the successful computational modeling, the same enzymes were tested in a laboratory setting. Despite the positive in silico predictions, the in vitro experiments did not show any observable enzymatic activity. nih.gov This outcome indicates that while the substrate may fit into the active site, these specific enzymes are not capable of efficiently catalyzing the desired reduction reaction under the tested conditions. nih.gov

This research highlights a critical bottleneck in the development of a fully bio-based production route for polyamide precursors via this specific pathway. The findings underscore the need for further research to discover or engineer novel enzymes with the required activity and specificity for converting (E)-6-Amino-2-hexenoic acid.

| Research Parameter | Details | Source |

| Target Reaction | Reduction of the unsaturated α,β bond of 6-amino-trans-2-hexenoic acid | nih.gov |

| Substrate | 6-amino-trans-2-hexenoic acid | nih.gov |

| Enzymes Tested | N-ethylmaleimide reductase (Escherichia coli), Old Yellow Enzyme 1 (Saccharomyces pastorianus) | nih.gov |

| In Silico Method | Molecular Docking Studies | nih.gov |

| In Silico Outcome | Successful docking predicted; substrate fits into enzyme active sites. | nih.gov |

| In Vitro Method | Laboratory assays to measure enzyme activity. | nih.gov |

| In Vitro Outcome | No enzymatic activity observed. | nih.gov |

| Conclusion | The tested enzymes are not suitable for this specific bioconversion step. | nih.gov |

Cutting Edge Research Methodologies and Theoretical Frameworks

Advanced Analytical Characterization Techniques

The precise identification and characterization of (E)-6-Amino-2-hexenoic Acid Hydrochloride rely on a suite of high-resolution analytical methods. These techniques provide detailed information about its structure, purity, and behavior in biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of amino acids and their derivatives. However, the direct analysis of free amino acids like this compound by GC-MS is challenging due to their polar, non-volatile, and thermally labile nature. nih.gov To overcome this, chemical derivatization is an essential step to convert the analyte into a more volatile and thermally stable form. nih.gov A common derivatization process involves esterification followed by acylation. nih.gov

In the context of studying related compounds, LC-MS/MS has been employed to analyze short and medium-chain fatty acids, demonstrating the capability of these methods to separate and quantify structurally similar molecules. unimi.it For amino acid analysis specifically, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) has been shown to improve chromatographic properties and enhance detection sensitivity in LC-ESI-MS/MS analysis. nih.gov

While direct GC/MS or LC/MS data for this compound is not extensively detailed in the provided search results, the methodologies for analyzing similar amino acids and unsaturated acids are well-established. For instance, in a study of 6-amino-trans-2-hexenoic acid, chromatographic methods were used to monitor its stability and detect the formation of byproducts. nih.gov The analysis revealed that upon incubation, an unknown peak appeared, suggesting potential intramolecular cyclization. nih.gov This highlights the importance of chromatographic techniques in not only identifying the compound but also in understanding its chemical behavior under various conditions.

Table 1: Chromatographic-Mass Spectrometric Analysis Parameters for Related Compounds

| Parameter | GC/MS Method for Amino Acids | LC-MS/MS Method for Fatty Acids |

| Derivatization | Required (e.g., esterification and acylation) nih.gov | Can sometimes be bypassed, but derivatization (e.g., with 3-NPH) can be used unimi.it |

| Column | e.g., J&W Scientific DB-5MS | e.g., Synergy Polar RP unimi.it |

| Ionization | Electron Impact (EI) or Positive Chemical Ionization (PCI) | Electrospray Ionization (ESI) nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) unimi.it |

| Key Advantage | High chromatographic resolution and reproducible chromatography | Shorter analysis and sample preparation time unimi.it |

This table is generated based on methodologies for similar compound classes as direct detailed methods for this compound were not available in the search results.

The InChI string, InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4-6(8)9;/h2,4H,1,3,5,7H2,(H,8,9);1H/b4-2+;, explicitly denotes the trans (E) geometry of the double bond between carbons 2 and 3. lgcstandards.com This stereochemistry is crucial for its biological activity and interaction with enzymes. NMR spectroscopy, through the measurement of coupling constants between the vinyl protons, would provide definitive proof of this trans arrangement.

In vitro enzymatic assays are crucial for determining the biological activity of compounds like this compound. These assays measure the effect of the compound on the activity of specific enzymes.

In a study investigating the reduction of the unsaturated α,β bond of 6-amino-trans-2-hexenoic acid, the activity of enzymes such as N-ethylmaleimide reductase (NemA) from Escherichia coli and Old Yellow Enzyme 1 (Oye1) from Saccharomyces pastorianus was tested. nih.gov The enzyme activity was monitored by measuring the oxidation of NADPH. nih.gov Despite successful in silico docking, no in vitro activity was observed for these enzymes on 6-amino-trans-2-hexenoic acid. nih.gov This lack of activity was hypothesized to be due to the compound's propensity to undergo intramolecular cyclization. nih.gov It was also noted that the presence of 6-amino-trans-2-hexenoic acid did not inhibit the enzymatic activities, suggesting it does not act as an inhibitor for the tested enzymes under the experimental conditions. nih.gov

Kinetic studies, which involve measuring reaction rates at varying substrate and inhibitor concentrations, provide deeper insights into the mechanism of enzyme inhibition. For other compounds, Lineweaver-Burk plots are constructed from kinetic data to determine the type of inhibition (e.g., competitive, non-competitive). nih.gov

Prospective Research Avenues and Translational Impact

Identification of Novel Metabolic Pathways and Enzyme Systems

The biosynthesis of compounds like (E)-6-Amino-2-hexenoic Acid Hydrochloride is a key area of research, particularly in the development of bio-based production routes for industrially important chemicals. One of the significant proposed pathways for producing 6-aminohex-2-enoic acid initiates from lysine (B10760008), an essential amino acid that is already produced on an industrial scale through microbial fermentation. unibo.itnih.gov However, a major challenge in this pathway is the absence of known, highly efficient enzymes for several of the required conversion steps. unibo.itnih.gov

Researchers are actively exploring alternative enzymatic reactions to create a more efficient biosynthetic route. One alternative approach involves a three-step enzymatic cascade starting from lysine, which includes oxidation, dehydrogenation, and dehydration. lgcstandards.com While a known oxidase can catalyze the initial step, the subsequent reactions require the identification or engineering of novel enzymes. lgcstandards.com

Another strategy involves rearranging the order of enzymatic reactions in the proposed pathway. This has led to the conceptualization of an alternative route that reduces the number of unknown enzymes, thereby simplifying the metabolic engineering challenge. unibo.it A critical bottleneck in this modified pathway is the reduction of the unsaturated α,β bond in 6-amino-trans-2-hexenoic acid. unibo.it

The exploration of microbial diversity is a promising avenue for discovering novel enzymes with the desired catalytic activities. Systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, provides a powerful framework for discovering and optimizing these new pathways in industrial microorganisms like Escherichia coli and Corynebacterium glutamicum. tudelft.nl By leveraging "omics" data, researchers can identify previously uncharacterized enzymes and metabolic routes that could be harnessed for the production of (E)-6-Amino-2-hexenoic Acid and its derivatives.

Development of Next-Generation Therapeutic Modalities

While direct therapeutic applications of this compound are still under investigation, its structural characteristics and the known biological activities of related compounds suggest significant potential for the development of novel therapeutic agents.

One noted application of this compound is in the preparation of anti-collagenase active agents. chemicalbook.com Collagenases are enzymes that break down collagen, and their inhibition is a therapeutic target in various diseases, including arthritis and cancer metastasis.

Furthermore, the closely related compound, 6-aminohexanoic acid (also known as ε-aminocaproic acid), is a well-established antifibrinolytic drug used to control bleeding by inhibiting the breakdown of blood clots. nih.govmedchemexpress.com It acts as a lysine analog, competitively inhibiting plasmin and plasminogen. nih.govmedchemexpress.com The structural similarity of this compound to 6-aminohexanoic acid suggests that it could be explored for similar or potentially modulated antifibrinolytic activity.

The hydrophobic and flexible nature of the six-carbon chain in these molecules also makes them attractive as linkers or spacers in the design of more complex therapeutic modalities. nih.gov For example, 6-aminohexanoic acid has been used to connect active drug molecules to delivery systems like dendrimers, modifying their pharmacokinetic and pharmacodynamic properties. nih.gov Similarly, this compound could serve as a novel building block in the synthesis of modified peptides and other biologically active structures, potentially offering advantages in terms of conformation, stability, and target interaction. nih.gov

The development of derivatives of this compound, such as those incorporating other functional groups, could lead to new classes of therapeutic agents with unique properties.

Table 2: Potential Therapeutic Research Areas for (E)-6-Amino-2-hexenoic Acid Derivatives

| Potential Application | Rationale | Related Compounds | Reference |

| Anti-collagenase Agents | Direct reported use in preparation of such agents. | - | chemicalbook.com |

| Antifibrinolytic Agents | Structural similarity to the known antifibrinolytic drug 6-aminohexanoic acid. | 6-Aminohexanoic acid | nih.govmedchemexpress.com |

| Drug Delivery Linkers | Hydrophobic and flexible backbone suitable for connecting drugs to delivery vehicles. | 6-Aminohexanoic acid | nih.gov |

| Peptide and Bioconjugate Synthesis | Can be incorporated as a non-natural amino acid to modify the properties of peptides and other biomolecules. | 6-Aminohexanoic acid | nih.gov |

Sustainable Chemical Manufacturing Innovations

The production of this compound and related compounds is at the forefront of innovations in sustainable chemical manufacturing. The traditional chemical synthesis of many industrial chemicals relies on petroleum-based feedstocks and often involves harsh reaction conditions, toxic reagents, and significant waste generation. nih.govtmv.ac.in The development of bio-based and greener chemical processes is a critical goal for the chemical industry.

(E)-6-Amino-2-hexenoic acid is a key intermediate in a proposed bio-based pathway to produce adipic acid, a major component of nylon. unibo.itnih.gov The current industrial production of adipic acid is a significant contributor to greenhouse gas emissions. A successful microbial fermentation route to adipic acid via (E)-6-Amino-2-hexenoic acid, using renewable feedstocks like glucose, would represent a major advancement in green chemistry. unibo.it

Metabolic engineering of microorganisms is a cornerstone of this sustainable manufacturing approach. nih.govnih.gov By introducing and optimizing biosynthetic pathways in microbial hosts, it is possible to produce valuable chemicals from renewable resources under mild conditions. nih.govmdpi.comresearchgate.net The production of 6-aminocaproic acid, the saturated analog of (E)-6-Amino-2-hexenoic acid and the monomer for nylon-6, has been demonstrated in engineered E. coli, showcasing the potential of this strategy. acs.org

Biocatalysis, the use of isolated enzymes or whole cells to perform chemical transformations, offers another avenue for sustainable manufacturing. tudelft.nl Enzymatic reactions are highly specific, reducing the formation of byproducts, and are performed under environmentally benign conditions. tudelft.nl The development of robust enzymes for the synthesis of this compound, as discussed in section 6.2, is integral to creating efficient and sustainable manufacturing processes.

Key principles of green chemistry being applied in this area include:

Use of Renewable Feedstocks: Replacing petrochemicals with biomass-derived sugars. unibo.it

Catalysis: Employing highly efficient and selective enzymes (biocatalysts) to minimize waste. tudelft.nl

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Safer Solvents and Reaction Conditions: Utilizing water as a solvent and performing reactions at ambient temperature and pressure. nih.gov

The successful implementation of these sustainable manufacturing innovations for this compound and its derivatives will not only have a significant economic impact but also contribute to a more environmentally friendly chemical industry.

Q & A

Q. What catalytic strategies enable green synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.